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Cinnamic Acid-13C3

Cat. No.: B1156816
M. Wt: 149.12
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Cinnamic Acid Derivatives in Scientific Inquiry

Cinnamic acid and its derivatives have long been a subject of scientific interest due to their widespread presence in the plant kingdom and their diverse biological activities. researchgate.netnih.gov Early research focused on their chemical characterization and their roles as plant secondary metabolites. Over the decades, studies have explored their potential applications, including antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netmdpi.commdpi.com The development of isotope labeling techniques, initially with radioactive isotopes like Carbon-14 (¹⁴C) and later with stable isotopes like ¹³C, revolutionized the study of their biosynthesis. royalsocietypublishing.orgcdnsciencepub.com These tracer studies were instrumental in delineating the phenylpropanoid pathway, establishing phenylalanine as the precursor to cinnamic acid, and mapping the subsequent enzymatic steps leading to a vast array of natural products. cdnsciencepub.comtaylorandfrancis.com

Scope and Research Imperatives for Cinnamic Acid-13C3 Investigations

The use of this compound opens up numerous avenues for research. Current and future investigations are focused on:

Metabolic Engineering: Understanding the metabolic flux through the phenylpropanoid pathway is crucial for the metabolic engineering of plants and microorganisms to enhance the production of valuable compounds like pharmaceuticals, flavors, and fragrances. vanderbilt.edu Isotope-labeling experiments can identify metabolic bottlenecks and guide genetic modifications to improve yields. vanderbilt.edu

Plant Defense Mechanisms: Phenylpropanoid compounds are central to plant defense against pathogens and environmental stress. taylorandfrancis.com this compound can be used to trace the dynamic changes in this pathway in response to various stimuli, providing a deeper understanding of plant resilience.

Drug Metabolism and Pharmacokinetics: Stable isotope-labeled compounds are increasingly used in drug development to study the metabolic fate of drug candidates. medchemexpress.com While not a drug itself, studying the metabolism of labeled cinnamic acid derivatives can provide models for how similar phenolic compounds are processed in biological systems.

Untargeted Metabolomics: In complex biological samples, identifying all metabolites is a significant challenge. This compound can be used in untargeted metabolomics studies to specifically highlight all metabolites derived from the phenylpropanoid pathway, aiding in their identification and classification. frontiersin.orgresearchgate.net

Detailed Research Findings

Recent studies utilizing carbon-labeled precursors have provided significant insights into the phenylpropanoid pathway. For instance, in a study on wheat, ¹³C-labeled phenylalanine was used to trace its conversion into 172 different metabolites, including flavonoids, lignans, and hydroxycinnamic acid amides. frontiersin.org This demonstrates the power of isotope labeling to map complex metabolic networks.

Another area of active research is the effect of external compounds on this pathway. For example, studies have shown that exogenously applied cinnamic acid and its derivatives can be channeled into the phenylpropanoid pathway in soybeans, leading to increased lignin (B12514952) production and affecting root growth. nih.gov Using this compound in such experiments would allow for a precise quantification of how much of the external compound is incorporated into lignin and other metabolites.

The table below summarizes the types of research where this compound and similar labeled compounds are applied.

Research AreaApplication of Labeled Cinnamic AcidKey Research Questions Addressed
Metabolic Pathway Elucidation Tracing the incorporation of ¹³C into downstream metabolites.What are the intermediates and end-products of the phenylpropanoid pathway? Are there alternative biosynthetic routes?
Metabolic Flux Analysis Quantifying the rate of label incorporation into various products.How is the metabolic flux distributed among different branches of the pathway? What are the rate-limiting steps?
Plant-Environment Interactions Investigating changes in the phenylpropanoid pathway under stress conditions.How do plants alter their metabolism in response to pathogens, herbivores, or abiotic stress?
Metabolic Engineering Identifying bottlenecks and optimizing production of target compounds.How can we genetically modify organisms to increase the yield of valuable phenylpropanoids?

Properties

Molecular Formula

C₆¹³C₃H₆O₂

Molecular Weight

149.12

Synonyms

3-Phenyl-2-propenoic Acid-1,2,3-13C3;  3-Phenylacrylic Acid-1,2,3-13C3;  NSC 623441-1,2,3-13C3;  NSC 9189-1,2,3-13C3;  Phenylacrylic Acid-1,2,3-13C3;  β-Phenylacrylic Acid-1,2,3-13C3; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment of Cinnamic Acid 13c3

Strategies for Carbon-13 Incorporation

The introduction of carbon-13 into the cinnamic acid structure is typically achieved by using starting materials that are already enriched with the desired isotope. The primary synthetic routes, the Perkin reaction and Knoevenagel condensation, can be adapted for this purpose by employing 13C-labeled precursors. fu-berlin.de The key challenge lies in maximizing the transfer of the isotope from the precursor to the final product while preventing isotopic dilution.

The Perkin reaction is a classical method for synthesizing cinnamic acids by condensing an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the carboxylic acid. thepharmajournal.com In its conventional form, the reaction is not atom-efficient and can lead to significant isotopic dilution when used for labeled synthesis. fu-berlin.de

To synthesize Cinnamic Acid-13C3, specifically labeled at all three positions of the acrylic acid side chain ([7,8,9-¹³C₃] or propenoic acid moiety), one would theoretically need a doubly labeled acetyl precursor ([1,2-¹³C₂]acetic anhydride) and a labeled benzaldehyde (B42025) (e.g., [formyl-¹³C]benzaldehyde). More commonly, syntheses target specific positions, such as the carboxylic acid carbon (C-1 or C-9). For the synthesis of 1-¹³C-cinnamic acid, ¹³C-labeled acetic acid is the critical starting material. researchgate.net

A significant drawback of the conventional Perkin reaction for isotopic labeling is that it requires both a labeled carboxylic acid salt and its corresponding labeled anhydride. fu-berlin.de For instance, to synthesize 1-¹³C-cinnamic acid from benzaldehyde, both 1-¹³C-sodium acetate (B1210297) and 1-¹³C-acetic anhydride would be needed to prevent isotopic scrambling. Under reaction conditions, a rapid and reversible exchange occurs between the carboxylate and the anhydride. If an unlabeled anhydride is used with a labeled salt, the isotope content in the final product can be diluted to as low as 30%. fu-berlin.de

To overcome the issue of isotopic dilution, modifications to the standard Perkin reaction have been developed. A highly efficient method involves replacing the typically used acetic anhydride with a non-enolizable anhydride, such as pivalic anhydride. fu-berlin.deresearchgate.net This practitioner protocol avoids the need for a large excess of identically labeled carboxylate moieties.

In this modified approach, a ¹³C-labeled acetic acid is used as the source of the rare isotope. The reaction proceeds with benzaldehyde, the labeled acetic acid, caesium carbonate as a base, and pivalic anhydride as the condensation agent. researchgate.net This method prevents the isotopic exchange problem, allowing the high ¹³C enrichment of the starting acetic acid to be preserved in the final cinnamic acid product. The isolated yields for this type of reaction are typically in the range of 50-60%. fu-berlin.de The use of sonochemical methods has also been explored to facilitate the Perkin reaction, although this is generally aimed at improving reaction times and conditions rather than isotopic fidelity. scispace.comuns.ac.id

Table 1: Comparison of Perkin Reaction Methods for ¹³C-Labeled Cinnamic Acid Synthesis

Method ¹³C Precursor(s) Condensation Agent Key Feature Isotopic Fidelity Reference
Conventional Perkin 1-¹³C-Sodium Acetate Acetic Anhydride (unlabeled) Classic route Poor (~30% enrichment due to isotopic dilution) fu-berlin.de

| Modified Perkin | 1-¹³C-Acetic Acid | Pivalic Anhydride | Avoids isotopic exchange | High (enrichment is preserved from precursor) | fu-berlin.deresearchgate.net |

The Knoevenagel condensation is another cornerstone of C-C bond formation, widely used for preparing α,β-unsaturated acids like cinnamic acid. chemistrylearner.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like pyridine (B92270) and piperidine (B6355638) (Doebner modification). thepharmajournal.comrsc.org

For isotopic labeling, the Knoevenagel condensation offers a more direct and efficient route compared to the conventional Perkin reaction. To produce Cinnamic Acid-¹³C₃, one could theoretically use [¹³C₃]-malonic acid. The reaction with benzaldehyde, followed by decarboxylation, would yield the desired product. The synthesis of 1-¹³C-cinnamic acid can be readily achieved using 1-¹³C-malonic acid as the labeled precursor. fu-berlin.de A key advantage of this method is that it avoids the isotopic dilution problems inherent in the traditional Perkin synthesis. The reaction is often high-yielding and considered an eco-friendly, or "green," synthetic route. thepharmajournal.combepls.com

Table 2: Knoevenagel Condensation for ¹³C-Labeled Cinnamic Acid

Labeled Precursor Aldehyde Catalyst System Product Key Advantage Reference
[¹³C₃]-Malonic Acid (hypothetical) Benzaldehyde Pyridine/Piperidine Cinnamic Acid-¹³C₃ Direct incorporation of three ¹³C atoms chemistrylearner.combepls.com
1-¹³C-Malonic Acid Benzaldehyde Pyridine/Piperidine 1-¹³C-Cinnamic Acid Avoids isotopic dilution fu-berlin.de

While the Perkin and Knoevenagel reactions are the most common, other methods can be employed, particularly when specific stereoisomers are desired.

The trans (or E) isomer of cinnamic acid is the more stable and is typically the major product of both the Perkin and the Knoevenagel-Doebner reactions. bepls.comyoutube.com Therefore, the methods described in sections 2.1.1 and 2.1.2 are inherently stereoselective for producing trans-Cinnamic Acid-¹³C₃.

Alternative stereoselective syntheses include the Horner-Wadsworth-Emmons reaction. This pathway involves the reaction of an aldehyde with a phosphonate (B1237965) carbanion. For instance, the coupling of ¹³C-labeled benzaldehyde with a suitable phosphonate ester, followed by saponification, can yield labeled trans-cinnamic acid. nih.gov The stereoselectivity is a well-known feature of this olefination reaction.

While methods exist for the synthesis of cis-cinnamic acid, such as the photoisomerization of the trans isomer or synthesis from trans-cinnamaldehyde using specific catalysts, the primary synthetic routes for de novo synthesis strongly favor the trans configuration. akita-u.ac.jp The stereochemical integrity of trans-cinnamic acid can be confirmed using techniques like ¹H NMR spectroscopy. ed.gov

Alternative Chemical Synthesis Pathways for Stereoisomers

Synthesis and Isolation of cis-Cinnamic Acid-13C3 Isomers

While the trans-isomer of cinnamic acid is more common and thermodynamically stable, the synthesis and isolation of the cis-isomer are also of significant interest. atamanchemicals.com The conversion between trans and cis isomers can be induced by photochemical means. Irradiation of a solution of trans-cinnamic acid with UV light can lead to the formation of the cis-isomer. nih.govmdpi.com A study describes that under sunlight irradiation, trans-phenyl acrylate (B77674) compounds can be converted to their cis-isomers with a conversion rate of 25-55%. google.com Conversely, the use of a trace amount of iodine can facilitate the complete conversion of the cis-isomer back to the trans-isomer. google.com The isolation of the desired cis-Cinnamic Acid-13C3 would typically involve chromatographic techniques to separate it from the remaining trans-isomer and any photodecomposition byproducts.

Enzymatic and Biocatalytic Routes to Labeled Cinnamic Acid and Derivatives

Enzymatic and biocatalytic methods offer a highly specific and environmentally benign alternative to traditional chemical synthesis for producing isotopically labeled compounds. These methods often proceed with high stereospecificity and under mild reaction conditions. nih.gov

Production of this compound Precursors via Biotransformation

The biosynthesis of this compound precursors often leverages the metabolic pathways of microorganisms. A key precursor for this compound is L-phenylalanine. researchgate.net Genetically engineered strains of E. coli have been utilized for the production of L-phenylalanine. nih.gov By feeding these microorganisms a 13C-labeled carbon source, such as 13C-glucose, the resulting L-phenylalanine will be isotopically labeled. nih.gov This labeled L-phenylalanine can then serve as the direct precursor for the enzymatic synthesis of this compound. For instance, L-phenylalanine (ring-13C6) is a stable isotope-labeled form where all six carbon atoms in the benzene (B151609) ring are replaced with carbon-13, which is used for tracking metabolic pathways.

Another approach involves the biotransformation of phenylpyruvate to L-phenylalanine using co-expressed enzymes like phenylalanine dehydrogenase (PheDH) and formate (B1220265) dehydrogenase (FDH) for cofactor regeneration. researchgate.net By using a 13C-labeled phenylpyruvate, this method can yield 13C-labeled L-phenylalanine.

Enzymatic Conversion Strategies for Specific 13C-Labeled Phenylalanine Derivatives

The primary enzyme responsible for the conversion of L-phenylalanine to cinnamic acid is Phenylalanine Ammonia-Lyase (PAL). researchgate.netfrontiersin.org This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid and ammonia (B1221849). frontiersin.org This enzymatic step is highly efficient and specific, making it ideal for the synthesis of isotopically labeled cinnamic acid from labeled L-phenylalanine precursors. nih.gov

For example, [1-¹³C]-L-phenylalanine can be synthesized from [1-¹³C]-acetic acid, which is then converted to the corresponding cinnamic acid species, followed by the addition of ammonia in the presence of PAL. tandfonline.com This chemo-enzymatic approach allows for the specific placement of the ¹³C label in the final cinnamic acid product. d-nb.inforesearchgate.net The versatility of PAL has been demonstrated in its ability to facilitate the amination of various cinnamic acid derivatives to produce a range of phenylalanine analogues. frontiersin.org

Characterization of Isotopic Enrichment and Purity

Ensuring the quality of this compound requires rigorous analytical characterization to confirm both the level of isotopic enrichment and the chemical and isomeric purity.

Spectroscopic Validation of 13C Incorporation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for verifying the incorporation and position of 13C atoms. 13C NMR spectra provide direct evidence of enrichment, with the chemical shifts of the labeled carbon atoms being a key indicator. researchgate.net For instance, the carboxyl carbon in cinnamic acid derivatives typically resonates at a specific chemical shift, which would be enhanced in a 13C-labeled sample. analis.com.my Two-dimensional NMR techniques, such as [¹H, ¹³C]-HSQC, can further confirm the connectivity between protons and their directly attached carbon atoms, providing unambiguous structural confirmation. hmdb.ca

Mass spectrometry (MS) is another essential technique for determining isotopic purity. lgcstandards.com By comparing the mass spectrum of the labeled compound to its unlabeled counterpart, the degree of isotopic enrichment can be calculated from the relative intensities of the isotopic peaks. High-resolution mass spectrometry can provide precise mass measurements, further confirming the elemental composition and isotopic distribution. researchgate.net

Chromatographic Assessment of Isomeric and Chemical Purity

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical and isomeric purity of this compound. japsonline.com By using a suitable stationary and mobile phase, HPLC can effectively separate the trans- and cis-isomers of cinnamic acid, as well as any synthetic impurities. rsc.org The purity is typically determined by the percentage of the peak area of the main compound relative to the total peak area in the chromatogram. japsonline.com A certificate of analysis for a commercial this compound standard reported an HPLC purity of 99.22% and an isotopic purity of 99.2%. lgcstandards.com

Thin-Layer Chromatography (TLC) can also be employed as a rapid and straightforward method to assess purity under different solvent conditions. japsonline.com The appearance of a single spot under various mobile phases provides a good indication of the sample's purity. japsonline.com For a comprehensive analysis, often multiple chromatographic and spectroscopic techniques are combined to ensure the high quality of the isotopically labeled compound. nih.gov

Advanced Analytical Techniques for Cinnamic Acid 13c3 Tracing

Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C-Labeled Studies

NMR spectroscopy is a cornerstone technique for studying 13C-labeled compounds, providing detailed information about molecular structure, dynamics, and isotopic distribution.

13C-NMR for Determination of Isotopic Distribution and Positional Labeling

13C-NMR is instrumental in verifying the specific positions of 13C atoms within the Cinnamic Acid-13C3 molecule. This is crucial for confirming the success of synthetic labeling procedures and for tracking the fate of specific carbon atoms in biochemical pathways. The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of carbon atoms at various positions in the molecule. chegg.comchegg.comchemicalbook.comchemicalbook.com For instance, in a study describing an efficient Perkin synthesis of 1-¹³C-p-alkylcinnamic acids, NMR and MS data confirmed that the high degree of 1-¹³C enrichment from the starting material, 1-¹³C-acetic acid, was preserved in the final cinnamic acid product. fu-berlin.de The distinct signals in the 13C-NMR spectrum correspond to the carboxyl carbon, the α- and β-carbons of the acrylic acid side chain, and the carbons of the phenyl ring, enabling precise determination of which positions are labeled.

A typical 13C NMR spectrum of unlabeled cinnamic acid shows distinct peaks for each unique carbon atom. chegg.comchegg.comchemicalbook.comchemicalbook.com When this compound is analyzed, the intensities of the signals corresponding to the three labeled carbons are significantly enhanced, confirming the isotopic distribution. Furthermore, the presence of 13C-13C spin-spin coupling can provide additional information about the connectivity of the labeled atoms.

Solid-State 13C-NMR for Structural Dynamics and Reaction Kinetics

Solid-state 13C-NMR (ssNMR) is particularly valuable for studying this compound in solid matrices, such as in studies of topochemical reactions or interactions within biological solids. nih.gov This technique can provide insights into the structural dynamics and reaction kinetics of solid-state transformations. For example, 13C Cross-Polarization Magic Angle Spinning (CPMAS) NMR has been used to monitor the solid-state photodimerization of trans-cinnamic acid derivatives. nih.govresearchgate.net By analyzing the changes in the 13C-CPMAS spectra over time, researchers can follow the conversion of the monomeric cinnamic acid to its dimeric product, α-truxillic acid. nih.gov

In such experiments, the use of this compound would allow for more sensitive detection and more precise tracking of the labeled carbon atoms throughout the reaction. This can help in elucidating the reaction mechanism, including the identification of transient intermediates and the determination of reaction rates. nih.govrsc.org Studies have shown that the photodimerization of β-cinnamic acid proceeds at a slower rate compared to its α-polymorph, a difference attributed to the greater molecular reorientation required and the larger distance between the reacting double bonds in the β-form. rsc.org The transformation of the metastable β-polymorph to the α-polymorph can also be monitored using temperature-dependent 13C NMR spectroscopy. rsc.org

Investigation of Isotope Effects on Chemical Shifts

The substitution of 12C with 13C can induce small but measurable changes in the chemical shifts of neighboring nuclei, known as isotope effects. These effects, though subtle, can provide valuable information about molecular structure and bonding. In 1H NMR, one-bond and two-bond 13C isotope shifts are typically observed. nih.gov The magnitude of these shifts can be influenced by factors such as hybridization and bond angles. Studying these isotope effects in this compound can offer a deeper understanding of its electronic structure. Deuterium (B1214612) isotope effects on the pKa of carboxylic acids, including benzoic acid, have been studied using 13C NMR, revealing that these effects can extend over several bonds.

Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS)

Mass spectrometry, often coupled with chromatographic separation techniques, is a highly sensitive method for the quantification and metabolic tracking of this compound.

Quantification of this compound in Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the selective and sensitive quantification of this compound in complex biological matrices like plasma, urine, and tissue extracts. nih.govresearchgate.netresearchgate.netrsc.orgjpmsonline.comnih.gov In these methods, this compound often serves as an internal standard for the accurate quantification of its unlabeled counterpart. escholarship.org

LC-MS/MS methods typically involve the use of a reversed-phase column for separation, followed by detection using electrospray ionization (ESI) in negative ion mode. nih.govresearchgate.net The quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For cinnamic acid, a common transition is m/z 146.9 → 102.9. researchgate.net The use of a stable isotope-labeled internal standard like this compound is advantageous as it co-elutes with the unlabeled analyte and experiences similar matrix effects, leading to high accuracy and precision. escholarship.org

GC-MS methods have also been developed for the analysis of cinnamic acid and its metabolites. jpmsonline.comnih.govhmdb.ca These methods often require derivatization of the acidic functional group to increase volatility prior to analysis.

Table 1: LC-MS/MS Parameters for Cinnamic Acid Quantification

Parameter Value
Column C18
Mobile Phase Methanol/Water or Acetonitrile/Water with additives like formic or acetic acid
Ionization Mode ESI Negative
Monitored Transition m/z 146.8 → 103.0 or m/z 146.9 → 102.9

This table is interactive and can be sorted by clicking on the headers.

Tracking Metabolic Fates and Product Identification through Mass Isotopomer Distribution Analysis (MIDA)

This compound is an excellent tracer for metabolic studies. By introducing it into a biological system, researchers can track its conversion into various metabolites. Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique used to analyze the distribution of stable isotopes in metabolites, providing insights into metabolic pathways and fluxes. researchgate.netd-nb.info

When this compound is metabolized, the 13C labels are incorporated into downstream products. By analyzing the mass spectra of these products, it is possible to determine the number of 13C atoms incorporated from the tracer. This information helps in identifying the metabolic pathways involved and quantifying the contribution of cinnamic acid to the synthesis of these metabolites. For example, studies on the metabolism of [3-¹⁴C/phenyl-²H₅] cinnamic acid in rats and mice have identified several urinary metabolites, including hippuric acid, 3-hydroxy-3-phenylpropionic acid, and benzoic acid. nih.gov Using a 13C-labeled tracer like this compound in conjunction with MIDA would allow for a more detailed analysis of the isotopic enrichment in these and other potential metabolites, providing quantitative data on metabolic fluxes. researchgate.netd-nb.info

The analysis of mass isotopomer patterns can reveal the relative contributions of different metabolic routes to the formation of a particular product. d-nb.info This is particularly useful in complex metabolic networks where multiple pathways may converge.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Cinnamic acid
1-¹³C-p-alkylcinnamic acids
1-¹³C-acetic acid
α-truxillic acid
trans-cinnamic acid
β-cinnamic acid
Benzoic acid
Hippuric acid
3-hydroxy-3-phenylpropionic acid

This table is interactive and can be sorted by clicking on the header.

High-Resolution Mass Spectrometry for Mechanistic Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for stable isotope tracing studies due to its high sensitivity, specificity, and ability to distinguish between isotopologues—molecules that differ only in their isotopic composition. researchgate.netspringernature.com When this compound is introduced into a biological system, the three ¹³C atoms act as a stable, non-radioactive label. As the molecule is processed through various enzymatic reactions, these labeled carbons are incorporated into subsequent products. HRMS can accurately measure the mass-to-charge ratio (m/z) of these metabolites, allowing researchers to detect the mass shift caused by the presence of ¹³C atoms compared to the natural abundance ¹²C atoms. nih.gov

This capability is crucial for mechanistic elucidation. By identifying which downstream metabolites contain the ¹³C label, researchers can definitively trace the path of the carbon backbone of cinnamic acid through a metabolic network. This provides direct evidence of precursor-product relationships and helps to validate or discover biochemical pathways.

A key research application demonstrated the tracing of a ¹³C label from phenylalanine (a precursor to cinnamic acid) into downstream phenylpropanoids in the fungus Phomopsis sp. XP-8. researchgate.net In this study, after introducing [¹³C₆]-labeled phenylalanine, the fungus produced labeled cinnamic acid, which was further metabolized. Using mass spectrometry, researchers observed distinct mass increases in the resulting products, confirming the metabolic route. researchgate.net For instance, the mass spectrum for cinnamic acid showed a peak at m/z 153, a 6 Dalton increase from unlabeled cinnamic acid (m/z 147), indicating the incorporation of the six ¹³C atoms from the precursor's phenyl ring. researchgate.net This labeled cinnamic acid was then converted to p-coumaric acid, which was detected at m/z 169.05, also showing the presence of the six ¹³C atoms. researchgate.net

ParameterUnlabeled Compound¹³C-Labeled CompoundMass Shift (Da)Inference
Precursor Phenylalanine[¹³C₆]-Phenylalanine+6Labeled substrate introduced.
Intermediate Cinnamic Acid (m/z 147)[¹³C₆]-Cinnamic Acid (m/z 153)+6Confirms conversion of phenylalanine to cinnamic acid.
Product p-Coumaric Acid (m/z 163)[¹³C₆]-p-Coumaric Acid (m/z 169)+6Traces the carbon backbone from cinnamic acid to p-coumaric acid.

Data derived from research on tracing ¹³C-labeled phenylalanine through the phenylpropanoid pathway, which involves the Cinnamic Acid intermediate. researchgate.net

By analyzing the fragmentation patterns of these labeled metabolites in tandem mass spectrometry (MS/MS), it is possible to determine the exact position of the ¹³C atoms within the molecular structure. shimadzu.com This level of detail is invaluable for elucidating complex reaction mechanisms, such as rearrangements, decarboxylations, or the addition of other molecular groups.

Integration of Multi-Omics Approaches with this compound Tracing

To gain a comprehensive understanding of cellular metabolism, data from this compound tracing is increasingly integrated with other "omics" technologies. This systems-level approach connects changes in metabolic pathways to alterations in gene expression (transcriptomics), protein levels (proteomics), and the broader metabolite pool (metabolomics).

Metabolomics and Fluxomics Using 13C-Tracing

Metabolomics aims to systematically identify and quantify the complete set of small-molecule metabolites in a biological sample. When combined with stable isotope tracing, it evolves into a more dynamic approach known as metabolic flux analysis (MFA), or fluxomics. frontiersin.org this compound is an ideal tracer for such studies. medchemexpress.com 13C-MFA is a powerful tool used to quantify the rates (fluxes) of all intracellular reactions in a metabolic network. nih.govnih.gov The process involves introducing a ¹³C-labeled substrate like this compound and measuring the isotopic labeling patterns of intracellular metabolites once they reach an isotopic steady state. nih.gov

These labeling patterns, typically measured by mass spectrometry or NMR, provide a wealth of information that can be used in computational models to calculate the flow of carbon through intersecting metabolic pathways. shimadzu.comnih.gov This allows researchers to uncover pathway bottlenecks, identify alternative metabolic routes, and understand how cells rewire their metabolism in response to genetic or environmental changes. nih.gov

A study using ¹³C-fingerprinting on Corynebacterium glutamicum demonstrated the power of this approach. researchgate.net Researchers used various ¹³C-labeled aromatic compounds, including cinnamic acid, to understand how they are catabolized. The analysis of the labeling patterns in downstream metabolites confirmed that carbon from these aromatic compounds enters the primary metabolism through the β-ketoadipate pathway and feeds into the TCA cycle. researchgate.net This provided clear, functional evidence of the metabolic pathways involved, which is essential for engineering microbes for the bioproduction of valuable chemicals from renewable sources. researchgate.net

Study FocusOrganism¹³C-Labeled SubstrateKey FindingReference
Aromatic Catabolism Corynebacterium glutamicumCinnamic Acid, Vanillic Acid, p-Coumaric Acid¹³C-fingerprinting confirmed that carbon from aromatics enters the TCA cycle, validating the presence and activity of the β-ketoadipate pathway. researchgate.net
Metabolic Response Escherichia coliTrans-cinnamic acid (unlabeled, but a metabolomics study)Exposure to cinnamic acid significantly altered metabolic pathways related to arginine and proline metabolism, pyrimidine (B1678525) metabolism, and glutathione (B108866) metabolism. researchgate.netnih.gov
In Vivo Fuel Usage Mouse CD8 T cells¹³C-Glucose, ¹³C-Glutamine, ¹³C-AcetateDemonstrated that T cells change their fuel preference during an immune response, providing a blueprint of in vivo immunometabolism. nih.gov

Complementary Spectroscopic Methods (e.g., Raman Spectroscopy) for Isotopic Tracing

While mass spectrometry is a dominant tool in isotopic tracing, other spectroscopic methods offer complementary capabilities. Raman spectroscopy, a non-destructive technique that measures molecular vibrations, has emerged as a powerful method for monitoring stable isotope incorporation at the single-cell level. asm.orgnih.gov

The principle behind isotopic tracing with Raman spectroscopy is that the substitution of a lighter atom (like ¹²C) with a heavier isotope (¹³C) alters the vibrational frequency of the chemical bonds. This results in a predictable shift in the position of the corresponding peaks in the Raman spectrum, often referred to as a "red shift" to a lower wavenumber. asm.orgnih.gov The difference in peak position between the ¹³C- and ¹²C-containing molecules (isotopologues) allows them to be distinguished and quantified. cas.cn

Studies have successfully demonstrated that Raman microspectroscopy can reliably quantify the assimilation of ¹³C-labeled nutrients into cellular biomass. For example, research tracking the incorporation of ¹³C from labeled phenylalanine into E. coli showed that the relative abundances of ¹³C- and ¹²C-phenylalanine isotopologues could be determined accurately from the Raman spectra. asm.orgnih.gov The results were statistically indistinguishable from those obtained with isotope ratio mass spectrometry (IRMS), validating Raman as a quantitative tool. asm.orgnih.gov

A significant advantage of Raman spectroscopy is its ability to perform in-situ analysis on living cells without the need for extensive sample preparation, extraction, or homogenization, which are typically required for MS-based metabolomics. cas.cn This opens the door to studying metabolic dynamics in real-time and within the spatial context of tissues or cell communities.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Raman Spectroscopy
Principle Measures mass-to-charge ratio of ionized molecules.Measures inelastic scattering of light from molecular vibrations.
Sample State Typically requires extraction, ionization, and analysis in a vacuum.Can analyze solid, liquid, or gas samples, including live cells, in situ. cas.cn
Detection Method Detects mass shift between isotopologues.Detects frequency shift (red shift) in vibrational peaks. asm.orgnih.gov
Sensitivity Extremely high, capable of detecting trace-level metabolites.Generally lower sensitivity than MS.
Spatial Resolution Imaging MS provides spatial information, but often requires sample sectioning.Confocal Raman microscopy provides high spatial resolution (<1 µm) in intact samples. mdpi.comresearchgate.net
Structural Info Tandem MS (MS/MS) provides detailed structural fragmentation data.Provides information on chemical bonds and functional groups.

Elucidation of Metabolic Pathways and Flux Using Cinnamic Acid 13c3

Plant Metabolic Pathways Research

In the realm of plant biology, Cinnamic Acid-13C3 is instrumental in dissecting the intricate web of metabolic pathways that govern growth, development, and defense.

Phenylpropanoid Pathway and Lignin (B12514952) Biosynthesis Investigations

The phenylpropanoid pathway is a major route of plant secondary metabolism, giving rise to a vast array of compounds, including lignin, a complex polymer essential for structural integrity. wikipedia.orguvic.ca Cinnamic acid is a central intermediate in this pathway, produced from the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.orgplos.org By feeding plants with this compound, researchers can trace the flow of carbon through the subsequent enzymatic steps.

This includes the hydroxylation of cinnamic acid to p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H), followed by the formation of p-coumaroyl-CoA, a key precursor for various phenylpropanoid compounds. mdpi.comnih.gov The labeled carbon atoms from this compound can be tracked into the monolignol precursors—p-coumaryl, coniferyl, and sinapyl alcohols—and ultimately into the lignin polymer itself. ontosight.ai This allows for the quantification of metabolic flux towards lignin biosynthesis and helps to understand how this process is regulated. plos.org For instance, studies have shown that exogenous application of cinnamic acid can increase lignin production in soybean roots. plos.org

Table 1: Key Enzymes in the Phenylpropanoid Pathway

EnzymeAbbreviationFunction
Phenylalanine ammonia-lyasePALConverts phenylalanine to cinnamic acid. wikipedia.orgplos.org
Cinnamate 4-hydroxylaseC4HHydroxylates cinnamic acid to p-coumaric acid. mdpi.comnih.gov
4-coumarate:CoA ligase4CLActivates p-coumaric acid to p-coumaroyl-CoA. mdpi.comnih.gov

Biosynthesis of Flavonoids, Coumarins, and Related Secondary Metabolites

Beyond lignin, the phenylpropanoid pathway branches out to produce other important classes of secondary metabolites, including flavonoids and coumarins. wikipedia.orgfrontiersin.org this compound tracing experiments are crucial for understanding the metabolic branch points and the partitioning of carbon between these different pathways.

Flavonoid biosynthesis begins with the condensation of one molecule of p-coumaroyl-CoA (derived from cinnamic acid) and three molecules of malonyl-CoA. peerj.comresearchgate.net By tracking the incorporation of the 13C label from this compound into various flavonoid structures, scientists can elucidate the enzymatic steps and regulatory mechanisms involved. peerj.com Similarly, the biosynthesis of coumarins, which also originates from the phenylpropanoid pathway, can be investigated using this stable isotope tracer. frontiersin.org p-Coumaroyl-CoA is a key precursor in coumarin (B35378) synthesis as well. frontiersin.org

trans- to cis-Cinnamic Acid Isomerization Mechanisms in Planta

Cinnamic acid exists as both trans- and cis-isomers, with the trans-isomer being the more common and thermodynamically stable form in nature. nih.gov However, the cis-isomer has been shown to possess auxin-like activity and is found endogenously in plants. nih.gov The mechanism of isomerization from the trans to the cis form in plants is an area of active research.

The use of stable-isotope-labeled trans-Cinnamic Acid-13C3 allows researchers to investigate this conversion process directly. nih.gov By supplying the labeled trans-isomer to plants and subsequently quantifying the levels of labeled cis-Cinnamic Acid, it is possible to determine the extent and conditions under which this isomerization occurs. nih.govbiorxiv.org Studies have suggested that this conversion can be influenced by factors such as UV radiation present in sunlight and fluorescent lighting. biorxiv.orggoogle.com

Carbon Allocation and Partitioning Dynamics in Plant Systems

Understanding how plants allocate and partition carbon resources is fundamental to improving crop yield and resilience. This compound can be used as a tracer to follow the movement and distribution of carbon derived from the phenylpropanoid pathway throughout the plant. nih.govinrae.fr

After being metabolized, the labeled carbon atoms from this compound can be incorporated into various structural and storage compounds in different plant organs, such as roots, stems, and leaves. nih.gov By analyzing the isotopic composition of these tissues over time, researchers can gain insights into the dynamics of carbon allocation and how it is influenced by developmental stage and environmental conditions. nih.govbiorxiv.org This approach helps to create a clearer picture of source-sink relationships within the plant.

Metabolic Responses to Environmental Stimuli via this compound Tracing

Plants constantly adapt their metabolism in response to environmental cues and stresses. lumenlearning.comnumberanalytics.com this compound tracing is a valuable tool for investigating how environmental stimuli, such as pathogen attack, nutrient availability, or abiotic stress, affect the flux through the phenylpropanoid pathway. mdpi.comnih.gov

For example, the phenylpropanoid pathway is known to be activated in response to pathogen infection, leading to the production of antimicrobial compounds. jmb.or.kr By using this compound, researchers can quantify the increased flux towards these defense compounds. frontiersin.org Similarly, the impact of nutrient deficiency or drought on the allocation of carbon to lignin and other phenylpropanoids can be studied, providing insights into plant stress responses. mdpi.comnih.gov For instance, the application of trans-cinnamic acid has been shown to trigger stress-coping mechanisms in maize plants. mdpi.com

Microbial Metabolism and Biotransformation Studies

Microorganisms possess diverse metabolic capabilities, including the ability to degrade and transform aromatic compounds like cinnamic acid. frontiersin.org this compound is employed to study these microbial metabolic pathways and to explore the potential for biotransformation to produce valuable compounds.

One of the well-studied pathways in fungi is the non-oxidative decarboxylation of cinnamic acid to styrene (B11656). frontiersin.orgresearchgate.net Feeding microorganisms like Aspergillus niger with this compound allows for the unambiguous identification of the resulting labeled styrene, confirming the metabolic pathway. frontiersin.org Other microbial transformations of cinnamic acid include hydroxylation and reduction reactions. researchgate.netresearchgate.net The use of this compound in these studies helps to elucidate the enzymatic machinery involved and to optimize conditions for the microbial production of specific derivatives. rsc.org For example, lactic acid bacteria can decarboxylate cinnamic acid derivatives to produce phenolic compounds. researchgate.net

Degradation Pathways of this compound in Fungi (e.g., Aspergillus niger, Colletotrichum acutatum)

Fungi have evolved diverse metabolic pathways to degrade cinnamic acid, a common plant-derived compound. The use of this compound allows for the precise mapping of these catabolic routes.

In Aspergillus niger, a significant pathway for cinnamic acid degradation is non-oxidative decarboxylation to styrene. frontiersin.orgresearchgate.net This conversion is catalyzed by the enzymes cinnamic acid decarboxylase (CdcA) and flavin prenyltransferase (PadA). frontiersin.org Studies have shown that the genes encoding these enzymes are clustered together and their expression is controlled by a specific transcriptional regulator. frontiersin.org While decarboxylation to styrene appears to be the primary route, A. niger can also metabolize cinnamic acid to other compounds, suggesting the existence of alternative or minor pathways. frontiersin.orgresearchgate.net For instance, under certain conditions, cinnamic acid can be converted to protocatechuic acid, though this is considered a minor pathway. researchgate.net

The plant pathogenic fungus Colletotrichum acutatum also demonstrates the ability to metabolize trans-cinnamic acid. scielo.org.coresearchgate.net When incubated with this fungus, trans-cinnamic acid is transformed through a detoxification mechanism that modifies the α,β-unsaturated carbonyl system. scielo.org.co The identified metabolites include cinnamyl alcohol, 3-phenyl-1-propanol, cinnamyl acetate (B1210297), and 3-phenyl propyl acetate. scielo.org.co This suggests a pathway involving the reduction of the carboxylic acid to an aldehyde and then to an alcohol, followed by esterification. scielo.org.co The specific metabolites produced can be influenced by the culture medium used. scielo.org.coredalyc.org

The ability of fungi like Aspergillus and Penicillium to use cinnamic acid as a carbon source highlights the importance of these degradation pathways in nutrient cycling. frontiersin.org

Bacterial Metabolism of this compound (e.g., Photorhabdus luminescens, Escherichia coli, Pseudomonas)

Bacteria also exhibit various metabolic strategies for the degradation and utilization of cinnamic acid. This compound tracing is instrumental in delineating these bacterial pathways.

Photorhabdus luminescens, an entomopathogenic bacterium, can synthesize and subsequently degrade cinnamic acid. nih.gov It possesses enzymes homologous to the Hca and Mhp enzymes found in Escherichia coli, which are involved in the degradation of aromatic compounds like 3-phenylpropionate (B1229125) and cinnamic acid. nih.govscience.gov In P. luminescens, cinnamic acid is synthesized from phenylalanine by phenylalanine ammonia-lyase (PAL) and is a precursor for the antibiotic 3,5-dihydroxy-4-isopropylstilbene (B173183) (ST). nih.gov The bacterium consumes endogenous cinnamic acid via at least two pathways: one leading to ST biosynthesis and another involving the Hca enzymes. nih.gov Deletion of genes in the phenylpropionate catabolic pathway has been shown to enhance the production of trans-cinnamic acid in engineered P. luminescens. nih.gov

Escherichia coli is capable of metabolizing trans-cinnamic acid and its derivatives. nih.gov Studies using metabolomics have revealed that exposure to trans-cinnamic acid leads to significant changes in the concentration of numerous metabolites, affecting pathways related to oxidative stress, genomic stability, and nucleic acid metabolism. nih.gov Specifically, it has been shown to inhibit E. coli β-glucuronidase (EcGUS), an enzyme linked to drug toxicity. nih.gov

Various strains of Pseudomonas, such as P. putida and P. stutzeri, can utilize cinnamic acid as a sole carbon source. nih.gov These bacteria degrade cinnamic acid, with phenylpropionic acid being identified as an intermediate. nih.gov The metabolic capability is sometimes encoded on catabolic plasmids. nih.gov

Enzymatic Conversion of this compound to Arylethylamines

The enzymatic conversion of cinnamic acid and its derivatives is a key area of research, with this compound providing a means to study reaction mechanisms and pathway fluxes. One such area of interest is the biosynthesis of arylethylamines. While direct enzymatic conversion of this compound to arylethylamines is not a primary focus in the provided search results, the broader context of cinnamic acid metabolism provides relevant insights.

Cinnamic acid serves as a central intermediate in the phenylpropanoid pathway, which gives rise to a vast array of secondary metabolites in plants, including flavonoids, lignins, and some alkaloids. plos.orgmdpi.com The initial step in this pathway is often the deamination of phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL). nih.gov

In plants and engineered microbes, cinnamic acid is further modified by a suite of enzymes, including hydroxylases, ligases, and reductases. nih.govresearchgate.net For example, cinnamate 4-hydroxylase (C4H) converts cinnamic acid to p-coumaric acid. nih.govnih.gov While the direct conversion to arylethylamines is less documented, the enzymatic machinery of the phenylpropanoid pathway could potentially be engineered or discovered to perform such transformations. The use of ¹³C-labeled cinnamic acid would be essential for verifying such novel enzymatic reactions and quantifying their efficiency.

Mechanistic Studies in Cellular Systems

This compound is an invaluable tracer for investigating the metabolic fate and effects of cinnamic acid within cellular systems, from single-cell cultures to complex tissues.

Tracing this compound Metabolites in Cell Line Cultures

Isotope tracing with ¹³C-labeled compounds is a powerful method for mapping metabolic pathways and identifying novel metabolites in cell cultures. nih.govbiorxiv.org By supplying cells with a medium containing ¹³C-labeled precursors like this compound, researchers can track the incorporation of the heavy isotope into downstream metabolites using mass spectrometry.

This approach allows for the unambiguous identification of endogenously synthesized metabolites versus those taken up from the culture medium. nih.gov In studies on human cell lines, deep labeling techniques, where major carbon sources like glucose and amino acids are fully ¹³C-labeled, have been used to discover hundreds of previously unknown metabolites and to map active metabolic pathways. nih.gov For example, this method has been applied to HCT116 cancer cells to profile their metabolic activities. nih.gov

When studying the effects of exogenous compounds, this compound can be introduced into the cell culture to trace its specific metabolic transformations. This can reveal how the cell processes the compound, whether it is incorporated into cellular biomass, converted into other signaling molecules, or detoxified and exported. For instance, studies have shown that cinnamic acid can induce differentiation and inhibit the invasive capacity of melanoma cell lines in a dose-dependent manner. medchemexpress.com Tracing with this compound could elucidate the specific metabolic changes that underpin these anti-cancer effects.

Investigation of Metabolic Readjustments in Response to Exogenous this compound

Cells often respond to the introduction of exogenous compounds by adjusting their metabolic networks. This compound, in conjunction with metabolomics, allows for a detailed investigation of these metabolic readjustments.

In plants, exogenous cinnamic acid can influence various metabolic processes. For example, in soybean roots, it has been shown to increase the activity of enzymes like cinnamate 4-hydroxylase (C4H), leading to an increased production of lignin. plos.org This metabolic shift is associated with changes in root growth. plos.org Similarly, in maize, trans-cinnamic acid treatment alters root morphology and metabolism, activating phenylalanine metabolism to convert the excess acid into lignin as a detoxification strategy. nih.gov

In microbial systems, exposure to cinnamic acid can also trigger significant metabolic changes. A study on Escherichia coli using an NMR-based metabolomics approach found that treatment with trans-cinnamic acid and its derivatives caused significant alterations in the concentrations of a large percentage of identified metabolites. nih.gov These changes impacted oxidative/antioxidant status, genomic stability, and nucleic acid metabolism. nih.gov

By using this compound, researchers can not only observe the global metabolic response but also directly trace the fate of the exogenous cinnamic acid itself, providing a more complete picture of the cellular response. This dual approach of tracing the labeled compound while monitoring global metabolic changes is crucial for understanding the mechanisms of action and potential toxicity of cinnamic acid and its derivatives.

Enzymology and Reaction Mechanism Elucidation with Cinnamic Acid 13c3

Characterization of Enzyme Substrate Specificity Using Labeled Substrates

Isotopically labeled substrates like Cinnamic Acid-13C3 are invaluable for confirming the activity and substrate preferences of enzymes involved in phenylpropanoid metabolism. The label allows for unambiguous identification of products derived from the labeled precursor, even in complex mixtures or crude cell extracts.

Phenylalanine Ammonia-Lyase (PAL) is a pivotal enzyme in the phenylpropanoid pathway, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). uniprot.orgwikipedia.orgkuleuven.be While the forward reaction is its primary physiological role in plants, the reverse reaction—the amination of cinnamic acid to L-phenylalanine—can be exploited for biocatalytic purposes and mechanistic studies. wikipedia.orgresearchgate.net

Using this compound as a substrate for the reverse PAL reaction allows for the synthesis of ¹³C-labeled L-phenylalanine. This labeled amino acid can then be used as a tracer to follow its incorporation into proteins or its metabolism through various biochemical pathways. The activity of PAL is often measured by spectrophotometrically monitoring the formation of trans-cinnamic acid at 290 nm. elabscience.com Studies on PAL from various sources have shown it has a broad substrate specificity, though it is most active with L-phenylalanine. cdnsciencepub.comgoogle.com The regulation of PAL activity is critical for plants' defense mechanisms and is induced by stimuli like wounding or pathogenic attack. wikipedia.orgkuleuven.be

Table 1: Reported Kinetic Properties of Phenylalanine Ammonia-Lyase (PAL) with L-Phenylalanine This table presents typical kinetic values for PAL from different organisms with its primary substrate, L-phenylalanine. This compound would be used in the reverse reaction to study these kinetics from the product's perspective.

Enzyme Source Km for L-Phenylalanine (mM) kcat (s⁻¹) Optimal pH Reference
Nostoc punctiforme 0.045 1.96 7.7-8.5 uniprot.org
Photorhabdus luminescens 0.52 (kcat/Km) - 11.0 researchgate.net
Rhodotorula glutinis - - 10.0 mdpi.com

4-Coumarate-CoA Ligase (4CL) is a key enzyme that activates cinnamic acid and its hydroxylated derivatives by ligating them to Coenzyme A (CoA). mdpi.comresearchgate.net This reaction proceeds in two steps: the formation of a hydroxycinnamate-AMP anhydride (B1165640) intermediate, followed by the reaction with CoA to produce the corresponding thioester. biorxiv.orguniprot.org These CoA esters are central intermediates for the biosynthesis of a vast array of natural products, including flavonoids and lignin (B12514952). nih.govplos.org

The use of this compound enables researchers to follow the conversion of cinnamic acid to cinnamoyl-CoA and track the labeled carbons into downstream metabolites. This is crucial for understanding the metabolic flux and branch points in the phenylpropanoid pathway. scielo.br Different 4CL isoforms from various plants exhibit distinct substrate specificities, which dictates the type of phenylpropanoid compounds the plant can produce. nih.govfrontiersin.org For example, some 4CL enzymes efficiently use p-coumaric, caffeic, and ferulic acids but show lower activity towards cinnamic acid itself. nih.govplos.org

Table 2: Substrate Specificity of Recombinant 4CL Enzymes This table illustrates the relative activities of 4CL from different plant sources with various cinnamic acid derivatives. This compound would be used to confirm its conversion and trace its fate in competitive assays.

Enzyme Source Substrate Preference Order Reference
Populus trichocarpa (Hybrid Poplar) 4-Coumaric acid > Ferulic acid > Caffeic acid > Cinnamic acid nih.gov
Morus atropurpurea (Mulberry) 4-Coumaric acid > Caffeic acid > Cinnamic acid plos.org
Peucedanum praeruptorum p-Coumaric acid > Ferulic acid > Caffeic acid > Cinnamic acid frontiersin.org
Rubus idaeus (Raspberry) Cinnamic acid > 4-Coumaric acid researchgate.net

In some fungi and bacteria, cinnamic acid can be decarboxylated to styrene (B11656). researchgate.netfrontiersin.org This reaction is catalyzed by a two-component system: a decarboxylase (CdcA or Fdc1) and a flavin prenyltransferase (PadA or UbiX). frontiersin.orguniprot.orgnih.gov The PadA enzyme is responsible for synthesizing a prenylated flavin mononucleotide (prFMN) cofactor, which is essential for the activity of the CdcA decarboxylase. uniprot.orgnih.gov

The deletion of either the cdcA or padA gene in organisms like Aspergillus niger abolishes their ability to grow on cinnamic acid, confirming the essential role of both enzymes in this metabolic pathway. researchgate.netfrontiersin.org this compound can be used as a tracer to monitor the decarboxylation reaction. By analyzing the resulting styrene, researchers can confirm that the carbon backbone, minus the carboxyl group, is derived directly from the labeled substrate. This helps in verifying the in vivo function of these enzymes and studying the mechanism of the prFMN-dependent decarboxylation. researchgate.netnih.gov

4-Coumarate-CoA Ligase (4CL) Mechanistic Investigations

Probing Reaction Mechanisms via Isotope Kinetic Effects

Kinetic Isotope Effects (KIEs) are changes in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. faccts.de The KIE is a sensitive probe of bond-breaking or bond-forming steps at or near the labeled position in the rate-determining step of a reaction. uwo.caescholarship.org For this compound, a ¹³C KIE can be measured by comparing its reaction rate to that of the unlabeled (¹²C) cinnamic acid.

A significant KIE (k₁₂/k₁₃ > 1) observed during an enzymatic reaction with this compound would imply that a bond to the labeled carbon is being broken or formed in the rate-limiting step. For instance, in the PAL-catalyzed amination of cinnamic acid, a ¹³C KIE at the β-carbon could provide insight into the mechanism of C-N bond formation. Similarly, for the 4CL-catalyzed reaction, a KIE at the carboxyl carbon would illuminate the transition state of adenylation and thioesterification. nih.gov In the case of CdcA, a large KIE at the carboxyl carbon would be expected, as C-C bond cleavage is the key step of the decarboxylation reaction. nih.gov

Enzymatic Biotransformation Processes for this compound Derivatization

Enzymatic biotransformation utilizes enzymes as catalysts to perform chemical modifications on a substrate. mdpi.com This approach is valued for its high specificity and mild reaction conditions. This compound can serve as a labeled precursor in enzymatic biotransformation to generate a variety of ¹³C-labeled phenylpropanoid derivatives that may be difficult to produce through traditional chemical synthesis. nih.govnih.gov

For example, a cascade of enzymes can be designed to convert this compound into valuable labeled compounds. polimi.it A PAL enzyme could first catalyze the amination of labeled cinnamic acid to labeled L-phenylalanine. In another example, hydroxylases and methyltransferases could act on this compound to produce labeled ferulic or caffeic acids. These labeled products are highly valuable as internal standards for mass spectrometry-based metabolomics or as tracers for studying downstream metabolic pathways. nih.gov Whole-cell biocatalysts, which utilize intact microbial cells expressing the desired enzymes, are often employed for these transformations, providing a cost-effective and stable catalytic system. researchgate.netmdpi.com

Theoretical and Computational Studies on Cinnamic Acid 13c3

Quantum Chemical Calculations for Spectroscopic Interpretation

Quantum chemical calculations are indispensable tools for interpreting complex spectroscopic data. By modeling the behavior of electrons and nuclei, these methods can predict spectroscopic parameters with high accuracy, providing a bridge between experimental measurements and molecular structure. For isotopically labeled compounds like Cinnamic Acid-13C3, these computational approaches are particularly valuable for assigning signals and understanding the subtle effects of isotopic substitution.

Density Functional Theory (DFT) has become a standard and powerful method for the calculation of Nuclear Magnetic Resonance (NMR) parameters. mdpi.com Specifically, the Gauge-Including Atomic Orbital (GIAO) method is widely employed to predict ¹³C NMR chemical shifts and chemical shift anisotropy (CSA) tensors. rsc.org These calculations provide a theoretical spectrum that can be compared with experimental data, aiding in the definitive assignment of signals for each carbon atom in the molecule.

In a study on the polymorphs of trans-cinnamic acid, DFT calculations of chemical shifts and CSA tensors were found to be in excellent agreement with experimental results from ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) solid-state NMR. rsc.org This agreement was crucial for identifying the different crystalline forms and assigning the specific carbon atom signals for both the reactant and its photoproducts. rsc.org The computational approach involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The chemical shift is then determined by referencing the calculated shielding value to a standard, typically tetramethylsilane (B1202638) (TMS).

Different DFT functionals and basis sets can be tested to find the best correlation with experimental values. science.gov For instance, studies on similar organic molecules have shown that functionals like PBE1PBE, LC-WPBE, and wB3LYP, combined with appropriate basis sets, yield accurate predictions for ¹³C chemical shifts. science.govrsc.org The ability to accurately compute these parameters is vital for distinguishing between the closely spaced signals in a complex molecule like cinnamic acid and for understanding the electronic environment of each carbon, including those specifically labeled with ¹³C.

Table 1: Representative Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts for trans-Cinnamic Acid (Note: This table is illustrative of the methodology described in the sources. Exact values can vary with the specific functional, basis set, and experimental conditions.)

Carbon AtomExperimental Chemical Shift (ppm) rsc.orgCalculated Chemical Shift (ppm) rsc.org
Carboxyl (C=O)172.5171.9
Alpha-Carbon (Cα)121.2120.5
Beta-Carbon (Cβ)141.8142.3
Phenyl C1 (ipso)136.1135.8
Phenyl C2/C6 (ortho)129.5129.9
Phenyl C3/C5 (meta)129.9130.2
Phenyl C4 (para)131.7131.4

Isotopic substitution, such as replacing ¹²C with ¹³C in this compound, primarily affects the molecule's vibrational properties due to the change in nuclear mass. Quantum chemical calculations are essential for modeling these isotope effects. nih.gov The fundamental principle, described by the Bigeleisen equation, relates the kinetic isotope effect to the vibrational frequencies of the reactants and the transition state. nih.gov

Computational methods, typically DFT, are used to calculate the full set of vibrational frequencies for both the light (e.g., all-¹²C) and heavy (e.g., ¹³C-labeled) isotopologues of a molecule. nih.govnumberanalytics.com The difference in the zero-point vibrational energy (ZPVE) between the two isotopologues can be precisely determined from these frequencies. This difference is a key contributor to equilibrium isotope effects.

Furthermore, these calculations can predict how isotopic substitution will alter the infrared (IR) and Raman spectra of the molecule. researchgate.net A specific C-C or C-H bond involving a ¹³C atom will vibrate at a lower frequency than its ¹²C counterpart. By simulating the vibrational spectra, specific bands can be assigned to the isotopically labeled positions. While the electronic structure is largely unaffected by isotopic substitution under the Born-Oppenheimer approximation, these computational models provide the foundational data needed to interpret experimental results from techniques like isotope ratio mass spectrometry (IRMS) or to understand the mechanisms of reactions involving isotopically labeled tracers. nih.gov

DFT Calculations for NMR Chemical Shifts and Anisotropy Tensors

In Silico Modeling of Metabolic Networks and Flux Distribution

In silico modeling of genome-scale metabolic networks is a powerful systems biology approach used to predict the flow of metabolites, or flux distribution, through the complex web of biochemical reactions in an organism. mdpi.comnih.gov These models can be used to simulate how a cell or tissue metabolizes a specific substrate, including isotopically labeled compounds like this compound. plos.org

The primary method used is constraint-based modeling, such as Flux Balance Analysis (FBA). osti.gov FBA uses the stoichiometry of all known metabolic reactions in an organism to define a solution space of possible flux distributions that can achieve a specific biological objective, such as maximizing growth. osti.govresearchgate.net

When combined with isotopic tracer experiments, this approach becomes ¹³C-Metabolic Flux Analysis (¹³C-MFA). researchgate.net In a typical ¹³C-MFA experiment, a ¹³C-labeled substrate like this compound would be supplied to the cells. After a period of time, the distribution of the ¹³C label across various intracellular metabolites is measured using techniques like mass spectrometry or NMR. osti.gov This experimental labeling pattern provides a set of powerful constraints for the computational model. The model then solves for the intracellular flux distribution that best explains the observed pattern of isotope labeling. This allows researchers to quantify the rates of metabolic pathways, identify active routes, and discover how metabolic flux is redistributed in response to genetic or environmental changes. nih.gov The use of this compound in such a framework could elucidate the quantitative fate of cinnamic acid in biological systems, such as its conversion in plant phenylpropanoid pathways or its metabolism by gut microbiota.

Table 2: Conceptual Representation of a Flux Distribution Vector from a Constraint-Based Model (Note: This table is a simplified, conceptual example to illustrate the output of a metabolic model.)

ReactionReaction DescriptionPredicted Flux (Relative Units)
R1Cinnamic Acid Uptake100
R2Cinnamic Acid -> 4-Coumaric Acid85
R3Cinnamic Acid -> Benzoic Acid15
R44-Coumaric Acid -> Caffeic Acid70
R54-Coumaric Acid -> Other Pathways15

Future Directions and Emerging Research Avenues for Cinnamic Acid 13c3

Development of Novel Isotopic Labeling Strategies

The utility of Cinnamic Acid-13C3 is intrinsically linked to the sophistication of isotopic labeling strategies. Future research will likely focus on developing more complex and informative labeling patterns beyond the uniform 13C3 label.

Novel strategies may involve position-specific or selective 13C labeling within the cinnamic acid molecule. For instance, synthesizing Cinnamic Acid with 13C at only the C1 (carboxyl) position or specifically within the phenyl ring or the acrylic side-chain would allow researchers to trace the fate of different molecular fragments during metabolic processing. This approach is analogous to strategies using selectively labeled glucose or amino acid precursors to unravel enzymatic pathways.

Another emerging area is the development of dual-labeling methods, combining 13C with other stable isotopes like deuterium (B1214612) (2H) or nitrogen-15 (B135050) (15N). A dual-labeled Cinnamic Acid could provide multi-dimensional data, helping to track the metabolic fate of exogenous compounds with greater precision and identify novel metabolic transformations. researchgate.net Such strategies can help create a signature doublet peak in mass spectrometry, simplifying the identification of labeled species. researchgate.net

Labeling Strategy Description Potential Research Application with this compound Anticipated Outcome
Position-Specific 13C Labeling Placing 13C atoms at specific, predetermined positions within the cinnamic acid molecule (e.g., carboxyl, specific ring carbons). Tracing the decarboxylation of cinnamic acid versus the incorporation of its phenyl ring into other molecules in microbial or plant systems.Delineation of competing metabolic pathways and precise mapping of carbon atom rearrangement. shimadzu.com
Dual Isotope Labeling (e.g., 13C/15N or 13C/2H) Incorporating a second stable isotope in addition to 13C into the this compound molecule. researchgate.netStudying the simultaneous amination and catabolism of the cinnamic acid backbone in engineered microorganisms.Enhanced ability to track complex metabolic fates and identify previously unknown biochemical reactions. researchgate.net
Asymmetric 13C-Labeling Creating labeled precursors that result in an asymmetric distribution of 13C in downstream metabolites. nih.govInvestigating stereospecific enzymatic reactions involving cinnamic acid derivatives in plant secondary metabolism.Uncovering stereospecific mechanisms of enzyme function and pathway regulation.

Advanced In Vivo Isotopic Tracing in Complex Biological Systems (excluding human trials)

While in vitro studies provide foundational knowledge, the true complexity of metabolic networks is only revealed within living organisms. Advanced in vivo tracing studies using this compound in non-human biological systems, such as plants, insects, and microorganisms, are a key future direction. escholarship.org

In plant biology, this compound can be used to meticulously map the biosynthesis of lignans, flavonoids, and other phenylpropanoid-derived secondary metabolites, which are crucial for plant defense and development. researchgate.net By administering the labeled compound to living plants or plant cell cultures, researchers can trace the incorporation of the 13C label into a vast array of downstream products, identifying novel metabolites and regulatory nodes in these pathways. researchgate.netresearchgate.net

In microbiology, feeding this compound to microbial communities can elucidate how different species contribute to the degradation or transformation of aromatic compounds in environments like soil or the gut of insects. This extends the principles of 13C Metabolic Flux Analysis (13C-MFA), traditionally used for central carbon metabolism, to specialized peripheral pathways. plos.org Such studies are critical for understanding biogeochemical cycles and for bioremediation research.

Biological System Research Focus Experimental Approach Expected Insights
Plants (e.g., Arabidopsis thaliana, Sorghum) Phenylpropanoid pathway flux and secondary metabolite biosynthesis. researchgate.netAdministering this compound to whole plants or cell cultures, followed by mass spectrometry-based metabolomics to track 13C distribution. researchgate.netIdentification of new biosynthetic pathways, understanding of metabolic channeling, and informing strategies for engineering crops with enhanced traits. researchgate.net
Microbial Consortia Interspecies metabolic cross-feeding and degradation of aromatic compounds. plos.orgIntroducing this compound as a sole carbon source to a defined microbial co-culture and analyzing labeled metabolites in cells and the medium.Mapping the metabolic roles of individual species within a community and discovering novel catabolic pathways. plos.org
Insect Models (e.g., Drosophila melanogaster) Metabolism of plant-derived compounds and detoxification pathways.Incorporating this compound into the insect diet and analyzing the labeled metabolites in various tissues.Understanding how insects process dietary phytochemicals and the metabolic basis of host-plant adaptation.

High-Throughput Screening Methodologies Incorporating this compound

High-throughput screening (HTS) uses automation to rapidly test thousands of chemical or biological entities, accelerating discovery in drug development and biotechnology. dispendix.com Integrating this compound into HTS platforms represents a promising frontier for identifying novel enzymes, metabolic inhibitors, or engineered microbes.

One potential application is the development of HTS assays to screen vast libraries of microbial enzymes for novel cinnamate-metabolizing activity. An automated workflow could expose a library of enzymes to this compound, with rapid mass spectrometry detecting the formation of specific 13C-labeled products, thereby identifying active enzymes. assay.worksrecipharm.com

Similarly, HTS could be used to screen for small molecules that inhibit or enhance specific pathways involving cinnamic acid. For example, an engineered cell line that produces a fluorescent or colorimetric reporter upon metabolizing this compound could be used. The addition of library compounds would be screened for their ability to alter the reporter signal, quickly identifying potential modulators of the pathway. mdpi.com

Integration of this compound Research with Synthetic Biology and Metabolic Engineering for Specialized Chemical Production

Synthetic biology and metabolic engineering aim to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. nih.govfrontiersin.org this compound is an invaluable analytical tool in this endeavor, particularly for the production of specialized chemicals.

Metabolic engineering often involves creating novel biosynthetic pathways in host organisms like E. coli or yeast to produce valuable compounds derived from cinnamic acid, such as pharmaceuticals, flavors, and fragrances. uni-saarland.denih.gov this compound can be used as a tracer to quantify the metabolic flux through these engineered pathways. nih.gov This allows engineers to identify bottlenecks, measure the efficiency of newly introduced enzymes, and systematically optimize the pathway for maximum product yield. nih.govmolaid.com

By combining 13C-MFA with this compound, researchers can obtain a detailed, quantitative picture of how the engineered cell allocates its resources, providing a rational basis for further genetic modifications. creative-proteomics.comshimadzu.com This approach moves beyond simple product titer measurements to a more profound understanding of the engineered metabolic network.

Engineering Goal Role of this compound Analytical Method Outcome for Chemical Production
Pathway Prototyping Validate the function of a newly designed biosynthetic pathway originating from cinnamic acid.Trace the conversion of supplied this compound to the target 13C-labeled product.Rapid confirmation of pathway viability and function.
Flux Quantification & Bottleneck Identification Measure the rate of carbon flow through different steps of an engineered pathway. nih.gov13C-Metabolic Flux Analysis (13C-MFA) using this compound as a tracer. shimadzu.comnih.govIdentification of slow enzymatic steps or competing pathways that divert intermediates, guiding targeted genetic interventions to improve yield. nih.gov
Substrate Uptake and Utilization Analysis Determine the efficiency with which the host organism imports and channels exogenous cinnamic acid into the desired pathway.Monitor the rate of disappearance of this compound from the culture medium and the appearance of intracellular 13C-labeled intermediates.Optimization of transporter proteins and upstream metabolic pathways to enhance precursor supply.

Q & A

[Basic] How should researchers prepare and store stock solutions of Cinnamic Acid-13C3 to ensure stability and reproducibility?

Methodological Answer:
this compound exhibits limited solubility in aqueous buffers (125 mg/mL in DMSO). For stock preparation:

  • Dissolve the compound in DMSO at 37°C with ultrasonication to avoid precipitation .
  • Aliquot stock solutions into small volumes to prevent repeated freeze-thaw cycles.
  • Store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Validate stability via HPLC or LC-MS before critical experiments .

[Advanced] How can isotopic tracing with this compound be optimized to study metabolic flux in cancer cell lines?

Methodological Answer:
To track metabolic incorporation:

  • Use ¹³C-NMR or LC-HRMS to trace labeled carbons in downstream metabolites (e.g., phenylalanine, lignin precursors).
  • Design pulse-chase experiments: Expose cells to this compound (1–4.5 mM, based on IC50 ranges ) and collect samples at timed intervals.
  • Normalize data using internal standards (e.g., D-lactate-¹³C3 ) and account for isotopic natural abundance in controls .

[Basic] What experimental parameters influence the observed IC50 variability of this compound across cancer cell lines?

Methodological Answer:
IC50 discrepancies (1–4.5 mM ) arise from:

  • Cell line heterogeneity : Test multiple lines (e.g., glioblastoma vs. melanoma) with standardized viability assays (MTT/CellTiter-Glo).
  • Culture conditions : Maintain consistent oxygen levels, serum concentration, and exposure duration.
  • Compound delivery : Use vehicle controls (DMSO ≤0.1% v/v) to avoid solvent toxicity .

[Advanced] How can researchers resolve conflicting data on this compound’s role in COX-1 inhibition versus its isotopic tracer utility?

Methodological Answer:

  • Pharmacodynamic studies : Compare unlabeled vs. ¹³C-labeled analogs in enzymatic assays (e.g., COX-1 inhibition ).
  • Dose-response curves : Use isotopic dilution experiments to differentiate tracer effects (metabolic incorporation) from pharmacological activity.
  • Cross-validate with siRNA knockdown of target enzymes (e.g., COX-1) to isolate isotopic vs. inhibitory roles .

[Basic] What analytical methods are recommended for verifying the purity and isotopic enrichment of this compound?

Methodological Answer:

  • LC-MS/MS : Quantify isotopic purity (>99% ¹³C3) using selected ion monitoring (SIM) for m/z 151.14 (unlabeled) vs. 154.14 (labeled) .
  • ¹³C-NMR : Confirm labeling positions (e.g., carboxyl vs. aromatic carbons) and rule out isotopic scrambling .
  • QC documentation : Require batch-specific COA (Certificate of Analysis) from suppliers, excluding unverified vendors .

[Advanced] How can computational modeling enhance the design of this compound-based metabolic studies?

Methodological Answer:

  • Isotopomer analysis : Use software like INCA or Isodyn to predict ¹³C labeling patterns in central carbon metabolism.
  • Kinetic modeling : Integrate enzyme kinetics (e.g., decarboxylase activity from Aspergillus niger ) to simulate pathway flux.
  • Machine learning : Train models on transcriptomic data (e.g., cdcA, padA cluster expression ) to predict metabolic bottlenecks .

[Basic] What are critical controls for in vivo studies using this compound in animal models?

Methodological Answer:

  • Vehicle controls : Administer DMSO/PEG300/saline formulations without the compound .
  • Isotopic controls : Use unlabeled cinnamic acid to distinguish pharmacological vs. tracer effects.
  • Tissue sampling : Collect plasma, tumors, and excretions at necropsy for LC-MS/MS analysis .

[Advanced] How to address challenges in synthesizing high-purity this compound with site-specific ¹³C labeling?

Methodological Answer:

  • Retrosynthetic design : Use ¹³C-labeled malonic acid or benzaldehyde precursors in Knoevenagel condensation, optimizing catalysts (e.g., pyridine) for yield (>90%) .
  • Purification : Employ preparative HPLC with C18 columns, monitoring for byproducts (e.g., trans-cinnamic acid isomers) .
  • Validation : Confirm site specificity via 2D-NMR (HSQC) and isotopic ratio mass spectrometry .

[Basic] What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Handle in a fume hood to avoid inhalation of DMSO aerosols.
  • Waste disposal : Decontaminate waste with 10% NaOH before disposal, adhering to institutional guidelines .

[Advanced] How can multi-omics approaches elucidate the dual role of this compound in cancer metabolism and epigenetic regulation?

Methodological Answer:

  • Metabolomics : Pair ¹³C tracing with untargeted LC-MS to identify labeled metabolites (e.g., acetyl-CoA derivatives).
  • Epigenomics : Perform ChIP-seq or MeDIP-seq to assess histone acetylation changes linked to ¹³C-labeled acetate pools.
  • Integration : Use pathway enrichment tools (e.g., MetaboAnalyst) to map cross-omics interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.